molecular formula C6H11NO2 B1248894 (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid CAS No. 63393-57-7

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid

Cat. No.: B1248894
CAS No.: 63393-57-7
M. Wt: 129.16 g/mol
InChI Key: RLHIWMRQDUCBDO-INEUFUBQSA-N
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Description

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is a chiral amino acid derivative with a unique cyclopropane ring structure. This compound is of significant interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The presence of the cyclopropane ring imparts rigidity to the molecule, which can influence its biological activity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One common method includes the use of diazo compounds, ylides, or carbene intermediates to form the cyclopropane ring . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or water, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques to ensure high yields and enantiomeric purity. The use of chiral catalysts and phase transfer catalysis can enhance the efficiency and selectivity of the synthesis . Additionally, the scalability of these methods allows for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include imines, oximes, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s rigidity can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Uniqueness: (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of the ethyl group, which can enhance its binding interactions and selectivity in various applications. The rigidity of the cyclopropane ring also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHIWMRQDUCBDO-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473372
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63393-57-7
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
Reactant of Route 2
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
Reactant of Route 3
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
Reactant of Route 4
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
Reactant of Route 5
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
Reactant of Route 6
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid

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